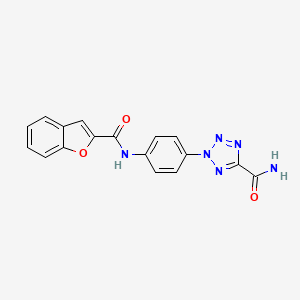

2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a benzofuran ring fused with a tetrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from benzofuran-2-carboxylic acid. The key steps include:

Amidation: Benzofuran-2-carboxylic acid is converted to its corresponding amide using reagents like thionyl chloride and ammonia.

Nitration and Reduction: The amide is nitrated to introduce a nitro group, which is subsequently reduced to an amine.

Tetrazole Formation: The amine undergoes cyclization with sodium azide and triethyl orthoformate to form the tetrazole ring.

Coupling Reaction: The tetrazole derivative is then coupled with 4-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate.

Reduction: The nitro group introduced during synthesis can be reduced using hydrogenation or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and tetrazole rings contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar structural features and biological activities.

Tetrazole derivatives: Compounds such as losartan and valsartan, which are known for their antihypertensive properties.

Uniqueness

2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of benzofuran and tetrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research and industrial applications.

Activité Biologique

The compound 2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic molecule belonging to the class of tetrazole derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and receptor interactions. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions through interaction with binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.

Structure-Activity Relationships (SAR)

The structure of this compound allows for various substitutions that can significantly affect its biological activity. The presence of the benzofuran moiety is crucial for enhancing the compound's affinity for biological targets. Comparative analyses with similar compounds can provide insights into how structural variations influence biological efficacy.

| Compound Name | Biological Activity |

|---|---|

| This compound | High enzyme inhibition and receptor binding affinity |

| N-benzyl-2-(4-chlorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide | Moderate enzyme inhibition |

| N-benzyl-2-(4-bromophenyl)-N-phenyl-2H-tetrazole-5-carboxamide | High receptor binding affinity |

The table above illustrates how variations in substituents can affect the biological activity of tetrazole derivatives.

Biological Activity Data

Research findings indicate that this compound exhibits significant biological activities, including:

-

Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 and MCF7 cells.

- Case Study : A study demonstrated that at concentrations of 10 µM, the compound induced apoptosis in HepG2 cells, as evidenced by increased annexin V staining and caspase activation.

-

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against bacterial strains such as E. coli and Pseudomonas aeruginosa.

- Case Study : The minimum inhibitory concentration (MIC) was found to be 8 µg/mL against E. coli, indicating potent antibacterial properties.

-

Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from amyloid-beta (Aβ) induced cytotoxicity.

- Case Study : In experiments using mouse hippocampal HT22 cells, treatment with the compound resulted in a significant reduction in Aβ-induced cytotoxicity, highlighting its potential as a neuroprotective agent.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms by which this compound exerts its biological effects. Molecular docking studies have been employed to predict binding affinities and orientations at target sites, supporting the observed biological activities.

- Molecular Docking Studies : These studies indicate that the benzofuran moiety plays a critical role in enhancing binding interactions with target enzymes.

- In Vivo Studies : Ongoing research is exploring the pharmacokinetics and bioavailability of this compound in animal models to further validate its therapeutic potential.

Propriétés

IUPAC Name |

2-[4-(1-benzofuran-2-carbonylamino)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O3/c18-15(24)16-20-22-23(21-16)12-7-5-11(6-8-12)19-17(25)14-9-10-3-1-2-4-13(10)26-14/h1-9H,(H2,18,24)(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRARNWCGKAKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.